molecular formula C8H15N B13451140 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine

Cat. No.: B13451140
M. Wt: 125.21 g/mol
InChI Key: CMPQPEBYXODWON-MRVPVSSYSA-N
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Description

2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is an organic compound that belongs to the class of amines It features a cyclohexene ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine can be achieved through several methods. One common approach involves the use of amine transaminases, which offer an environmentally sustainable route for the production of pure chiral amines. These enzymes catalyze the transfer of an amino group from a primary amine to a ketone, using pyridoxal phosphate as a cofactor . Another method involves the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of immobilized whole-cell biocatalysts with transaminase activity has been reported for the synthesis of enantiopure amines .

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert nitriles to primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can accept a hydrogen to form hydroxide and a conjugate acid, which raises the pH of the solution . This property is utilized in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine is unique due to its specific combination of a cyclohexene ring and an ethylamine group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-[(1S)-cyclohex-3-en-1-yl]ethanamine

InChI

InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7,9H2/t8-/m1/s1

InChI Key

CMPQPEBYXODWON-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](CC=C1)CCN

Canonical SMILES

C1CC(CC=C1)CCN

Origin of Product

United States

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